N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2H-1,2,3-triazole moiety and a 2-methyloxazole substituent. This compound combines a sulfonamide pharmacophore with heterocyclic groups, which are common in medicinal chemistry for their diverse biological activities. The triazole ring is often associated with metabolic stability and hydrogen-bonding capabilities, while the oxazole group contributes to π-π interactions and solubility modulation.
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-12(2)16(10-22-18-8-9-19-22)21-26(23,24)15-6-4-14(5-7-15)17-11-25-13(3)20-17/h4-9,11-12,16,21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQYAULHFJGDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(CN3N=CC=N3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring , a methyloxazole group , and a benzenesulfonamide moiety . These structural components contribute to its stability and reactivity in biological systems. The triazole ring is particularly noteworthy for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C17H21N5O3S |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 2034439-69-3 |
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor activity . Studies indicate that it can inhibit the growth of various cancer cell lines, suggesting its potential as a new class of anticancer agents. The mechanism involves interaction with specific cellular targets influenced by the unique structure of the triazole and methyloxazole rings .
Antifungal Properties
Similar compounds have shown moderate to excellent efficacy against phytopathogenic fungi, indicating potential applications in agriculture as antifungal agents. The presence of the triazole ring enhances the biological activity against fungal pathogens .
The compound interacts with biological targets through multiple pathways:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptor activity, influencing various physiological processes.
- Binding Interactions : The unique structural features facilitate binding to macromolecules, enhancing specificity and efficacy against targeted biomolecules .
Case Studies and Research Findings
- Anticancer Studies : A study published in a peer-reviewed journal highlighted that derivatives of this compound showed significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity .
- Antifungal Efficacy : Another study evaluated the antifungal properties against several strains of fungi, demonstrating that the compound exhibited effective inhibition at low concentrations .
- Mechanistic Insights : Research has elucidated the interaction profiles of this compound with key cellular targets, providing insights into its mechanism of action and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
1. 3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide (CAS: 2034520-46-0)
- Key Differences :
- Substitution on benzene ring: Chloro-fluoro (electron-withdrawing) vs. 2-methyloxazol-4-yl (electron-rich).
- Triazole isomerism: 1H-1,2,3-triazol-1-yl vs. 2H-1,2,3-triazol-2-yl.
- Impact : The electron-rich oxazole in the target compound may enhance solubility and π-stacking interactions compared to the electron-deficient chloro-fluoro substituent. The triazole isomerism affects hydrogen-bonding patterns and steric accessibility.
N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide (CAS: 1161343-12-9)
- Key Differences :
- Heterocyclic group: Benzo[d]thiazole vs. 2-methyloxazole and triazole. Impact: Thiazole’s sulfur atom may improve metal coordination, whereas oxazole’s oxygen enhances polarity.
N-(2-Thiazolyl)-4-(tetrahydrothioxopyrimidinyl)benzenesulfonamide (from )
- Key Differences :
- Substituent: Tetrahydrothioxopyrimidine vs. oxazole-triazole combination.
- Impact : The pyrimidine-thione group in the analog may confer stronger metal-binding properties, while the target’s oxazole-triazole system offers modularity for functionalization.
Physicochemical and Molecular Properties
Crystallographic and Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
